

# Anticancer Agent 133: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 133 |           |
| Cat. No.:            | B12398438            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on "Anticancer Agent 133," a designation that refers to at least two distinct molecular entities with demonstrated preclinical anticancer activity: a rhodium(III)-picolinamide complex, also known as compound Rh2, and an aminosteroid derivative designated RM-133. This document will focus on the publicly available data for both compounds to provide a clear and comparative overview for research and development purposes.

# Part 1: Anticancer Agent 133 (Compound Rh2)

Compound Rh2 is a rhodium(III)-picolinamide complex identified as a potent anticancer and antimetastatic agent.[1][2] Its mechanism of action involves the induction of cell cycle arrest, apoptosis, and autophagy.[1][2][3]

**Quantitative Data** 

| Cancer Cell Line | IC50 (μM) | Reference |
|------------------|-----------|-----------|
| Huh1             | 17.13     | [4]       |
| Huh7             | 8.27      | [4]       |

## **Experimental Protocols**







While the specific synthesis protocol for **Anticancer Agent 133** (compound Rh2) is detailed in the primary literature, a general methodology for the synthesis of similar flavanone compounds as anticancer agents involves the cyclization of corresponding 3-(heteroaryl)-1(2-hydroxyphenyl) prop-2-en-1-one with sodium acetate in an alcohol-water medium.[5] The characterization of such compounds typically involves elemental analysis, IR spectroscopy, and 1H NMR spectroscopy.[5]

The in vitro anticancer activity of these compounds is often assessed using the sulforhodamine B (SRB) dye assay against a panel of human cancer cell lines.[5] This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass and, therefore, cell viability.

## **Signaling Pathways**

Anticancer Agent 133 (compound Rh2) has been shown to inhibit cell metastasis through the suppression of Epidermal Growth Factor Receptor (EGFR) expression.[1][2] This suppression is mediated by FAK-regulated integrin  $\beta 1.[1][2]$  The compound's induction of autophagy is evidenced by its regulation of LC3BII, ATG5, and p62 proteins.[4]





Click to download full resolution via product page

Signaling pathway of Anticancer Agent 133 (Rh2).

#### Part 2: RM-133

RM-133 is an aminosteroid derivative that has demonstrated antiproliferative activity across a range of cancer cell lines, including ovarian, pancreatic, leukemia, breast, and prostate cancers.[6]

# **Quantitative Data**

In Vitro Antiproliferative Activity (IC50)[6][7][8]



| Cell Line | Cancer Type             | IC50 (μM) |
|-----------|-------------------------|-----------|
| OVCAR-3   | Ovarian Cancer          | 0.8       |
| PANC-1    | Pancreatic Cancer       | 0.3       |
| HL-60     | Promyelocytic Leukemia  | 0.1 - 2   |
| T-47D     | Breast Carcinoma        | 0.1 - 2   |
| WEHI-3    | Myelomonocytic Leukemia | 0.1 - 2   |
| LNCaP     | Prostate Cancer         | 0.1 - 2   |

#### In Vivo Antitumor Activity[6][7][8]

| Xenograft Model | Treatment Vehicle                   | Tumor Growth Inhibition |
|-----------------|-------------------------------------|-------------------------|
| PANC-1          | 0.4% methylcellulose:ethanol (92:8) | 63%                     |
| OVCAR-3         | 0.4% methylcellulose:ethanol (92:8) | 122%                    |
| OVCAR-3         | sunflower oil:ethanol (92:8)        | 100%                    |
| HL-60           | Not specified                       | 57%                     |

## **Experimental Protocols**

In Vitro Antiproliferative Assay: The IC50 values for RM-133 were determined through cell viability assays. While the specific assay is not detailed in the provided snippets, a common method is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.

In Vivo Xenograft Studies: Nude mice were xenografted with human cancer cell lines (PANC-1 and OVCAR-3).[6][7][8] RM-133 was administered via subcutaneous injection using two different vehicles: an aqueous solution of 0.4% methylcellulose in ethanol (92:8) and a solution of sunflower oil in ethanol (92:8).[6][7][8] Tumor growth was monitored over a period of up to 40



days.[6] The compound was reported to be well-tolerated with no apparent signs of toxicity in the animals.[6][7][8]

## **Pharmacokinetics and Drug-Drug Interaction Potential**

Pharmacokinetic studies of RM-133 were conducted using 11 different vehicles to select the optimal formulation for in vivo studies.[7][8] RM-133 showed a low to moderate risk of drugdrug interactions based on its weak inhibition of the liver enzymes CYP3A4 and CYP2D6.[6]



Click to download full resolution via product page

Experimental workflow for the evaluation of RM-133.

# Other Mentions of "Anticancer Agent 133"

It is important for researchers to be aware of other compounds and clinical trials that may be referenced with a similar "133" designator to avoid confusion:

- ML-133: A small molecule that has shown growth inhibition in non-small cell lung, colon, leukemia, and prostate cancer cell lines through the modulation of intracellular labile zinc.[9]
- JWH-133: A selective cannabinoid CB2 receptor agonist with conflicting reports on its anticancer effects. Some studies show it can induce a concentration-dependent decrease in



neuroblastoma cell viability, while others suggest it may increase ectopic ovarian tumor growth.[10][11][12][13][14]

- IMpower133: A clinical trial that evaluated the combination of carboplatin, etoposide, and atezolizumab in extensive-stage small-cell lung cancer.[15][16]
- MRTX1133: A selective, non-covalent inhibitor of KRASG12D, which has entered Phase I/II
  clinical trials for advanced solid tumors with this mutation.[17][18]
- AMG 133: A bispecific glucose-dependent insulinotropic polypeptide receptor (GIPR)
  antagonist and glucagon-like peptide-1 (GLP-1) receptor agonist being investigated for
  weight management.[19][20]

#### Conclusion

The designation "Anticancer Agent 133" is not unique and has been applied to several distinct chemical entities. Researchers should exercise caution and specify the exact compound of interest (e.g., compound Rh2, RM-133) to ensure clarity. Both the rhodium(III)-picolinamide complex (compound Rh2) and the aminosteroid derivative (RM-133) have demonstrated promising preclinical anticancer activity and warrant further investigation. The available data on their mechanisms of action, in vitro potency, and in vivo efficacy provide a solid foundation for future drug development efforts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer agent 133 Nordic Biosite [nordicbiosite.com]
- 3. Anticancer agent 133 | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]

#### Foundational & Exploratory





- 5. Synthesis and Evaluation of Flavanones as Anticancer Agents PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Aminosteroid Derivative RM-133 Shows In Vitro and In Vivo Antitumor Activity in Human Ovarian and Pancreatic Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Aminosteroid Derivative RM-133 Shows In Vitro and In Vivo Antitumor Activity in Human Ovarian and Pancreatic Cancers | PLOS One [journals.plos.org]
- 8. The Aminosteroid Derivative RM-133 Shows In Vitro and In Vivo Antitumor Activity in Human Ovarian and Pancreatic Cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JWH-133, a Selective Cannabinoid CB<sub>2</sub> Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Chronic Administration of Cannabinoid Receptor 2 Agonist (JWH-133)
   Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice [frontiersin.org]
- 13. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. amgen.com [amgen.com]
- To cite this document: BenchChem. [Anticancer Agent 133: A Technical Literature Review].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398438#anticancer-agent-133-literature-review]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com